molecular formula C8H8O2S B8506690 3-Methyl-4,5-dihydro-thieno[2,3-c]pyran-7-one

3-Methyl-4,5-dihydro-thieno[2,3-c]pyran-7-one

Cat. No. B8506690
M. Wt: 168.21 g/mol
InChI Key: JDIDRYPFTQYNGT-UHFFFAOYSA-N
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Patent
US08263772B2

Procedure details

Mix 3-iodo-4,5-dihydro-thieno[2,3-c]pyran-7-one (1.0, 3.57 mmol) and methyl boronic acid (428 mg, 7.14 mmol) in 7:3:1 dimethoxyethane:water:EtOH (10 mL) and add 2.0 M Na2CO3 (3.5 mL). Bubble dry argon gas through the reaction mixture for 10-15 min to remove oxygen. Add Pd(PPh3)4 (210 mg, 0.18 mmol) and heat using microwave irradiation to 130° C. for 45 min. Pour into 1 N NaOH (50 mL) and wash with hexanes (50 mL). Acidify the aqueous layer with 5N HCl until pH=1 and extract with EtOAc (3×50 mL). Wash the combined organic extracts with brine (50 mL). Concentrate, then add toluene (35 mL) to the crude intermediate. Add p-toluenesulfonic acid monohydrate (339 mg, 1.8 mmol) and heat to 80° C. overnight. Cool to RT, pour into aqueous NaHCO3 (100 mL) and extract with EtOAc (3×100 mL). Wash the combined extracts with brine (100 mL). Dry the organic portion, filter and concentrate. Purify using silica gel chromatography (0-50% EtOAc/hexanes) to provide 133 mg (22%) of the desired product. ES/MS m/z 169.3 [M+H]+.
Quantity
3.57 mmol
Type
reactant
Reaction Step One
Quantity
428 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
339 mg
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
210 mg
Type
catalyst
Reaction Step Five
Quantity
3.5 mL
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
22%

Identifiers

REACTION_CXSMILES
I[C:2]1[C:10]2[CH2:9][CH2:8][O:7][C:6](=[O:11])[C:5]=2[S:4][CH:3]=1.[CH3:12]B(O)O.C([O-])([O-])=O.[Na+].[Na+].[OH-].[Na+].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C([O-])(O)=O.[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCO.O.C(COC)OC>[CH3:12][C:2]1[C:10]2[CH2:9][CH2:8][O:7][C:6](=[O:11])[C:5]=2[S:4][CH:3]=1 |f:2.3.4,5.6,7.8,9.10,^1:44,46,65,84|

Inputs

Step One
Name
Quantity
3.57 mmol
Type
reactant
Smiles
IC1=CSC=2C(OCCC21)=O
Name
Quantity
428 mg
Type
reactant
Smiles
CB(O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
339 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
210 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Six
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Bubble dry argon gas through the reaction mixture for 10-15 min
Duration
12.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
to remove oxygen
CUSTOM
Type
CUSTOM
Details
microwave irradiation to 130° C. for 45 min
Duration
45 min
WASH
Type
WASH
Details
wash with hexanes (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc (3×50 mL)
WASH
Type
WASH
Details
Wash the combined organic extracts with brine (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc (3×100 mL)
WASH
Type
WASH
Details
Wash the combined extracts with brine (100 mL)
CUSTOM
Type
CUSTOM
Details
Dry the organic portion
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify

Outcomes

Product
Name
Type
product
Smiles
CC1=CSC=2C(OCCC21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 133 mg
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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